![molecular formula C16H24ClNO3 B2814351 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide CAS No. 851879-13-5](/img/structure/B2814351.png)
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a chloroacetamide group and a dipropoxyphenyl moiety .
准备方法
The synthesis of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dipropoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The dipropoxyphenyl moiety may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide include:
- 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide
- 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide
- This compound
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the chloroacetamide group and the dipropoxyphenyl moiety in this compound distinguishes it from its analogs .
属性
IUPAC Name |
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-4-8-20-14-7-6-13(10-15(14)21-9-5-2)12(3)18-16(19)11-17/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMBMCNUQNDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
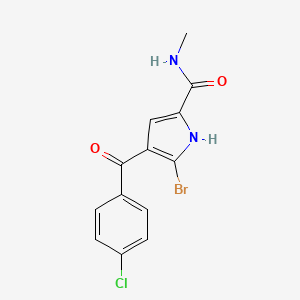
![1-methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2814270.png)
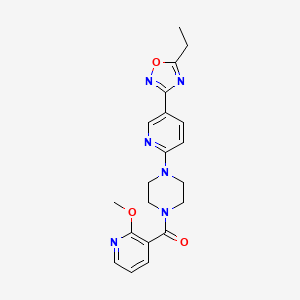
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)
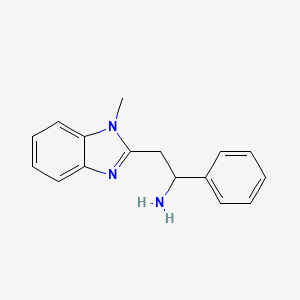
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
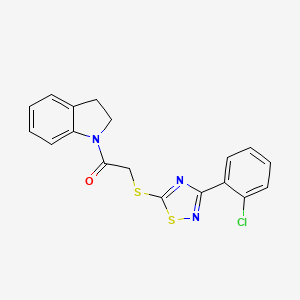
![8-(5-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814285.png)
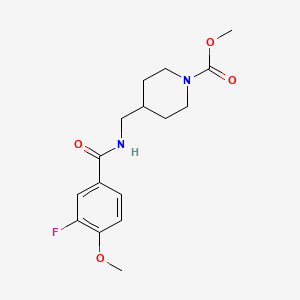

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)
![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)
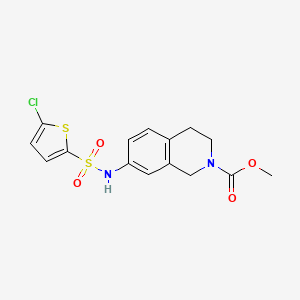
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2814291.png)
